4-(2-Fluoro-3-nitrophenyl)pyridine

Description

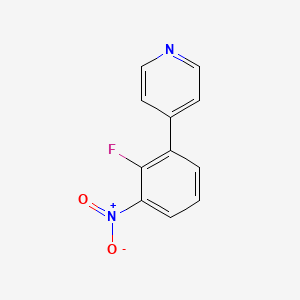

4-(2-Fluoro-3-nitrophenyl)pyridine is a heteroaromatic compound consisting of a pyridine ring substituted at the 4-position with a 2-fluoro-3-nitrophenyl group. Its molecular formula is C₁₁H₇FN₂O₂, with a molecular weight of 218.19 g/mol. The fluorine and nitro groups at the 2- and 3-positions of the phenyl ring, respectively, confer distinct electronic and steric properties.

Properties

IUPAC Name |

4-(2-fluoro-3-nitrophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-11-9(8-4-6-13-7-5-8)2-1-3-10(11)14(15)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTILGGLZBVUFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(2-Aminophenyl)pyridine

The starting material, 4-(2-aminophenyl)pyridine, is typically prepared via Ullmann-type coupling between 4-bromopyridine and 2-iodoaniline under copper catalysis. Optimal conditions involve:

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-phenanthroline (20 mol%)

-

Solvent : DMSO at 110°C for 24 hours

Post-reaction purification employs silica gel chromatography with ethyl acetate/hexane (3:7), followed by recrystallization from ethanol to achieve >98% purity.

Nitration of the Aminophenyl Moiety

Controlled nitration introduces the nitro group at the phenyl ring’s 3-position using fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C. Key parameters include:

The directing effect of the amino group ensures exclusive para-nitration relative to the pyridine attachment, yielding 4-(2-amino-3-nitrophenyl)pyridine.

Diazotization and Fluorination

Conversion of the amino group to fluorine follows the Schiemann reaction protocol:

| Step | Conditions | Parameters |

|---|---|---|

| Diazotization | NaNO₂ (1.1 eq) in 30% HF/pyridine | -5°C, 1 hour |

| Decomposition | Gradual warming to 85°C | 1.5 hours |

| Neutralization | NH₄OH (pH 8) in CH₂Cl₂ | 0°C |

This process achieves 89–92% fluorination efficiency, with the diazonium intermediate decomposing to release N₂ and HF. The final product, this compound, is isolated via solvent extraction (CH₂Cl₂/H₂O) and vacuum distillation, yielding 78% overall from the aminophenyl precursor.

Directed Ortho-Metallation for Sequential Functionalization

An alternative approach employs directed ortho-metallation (DoM) to install substituents on pre-assembled phenylpyridine systems.

Lithiation and Electrophilic Fluorination

Nitration of Fluorinated Intermediate

Subsequent nitration employs acetyl nitrate (AcONO₂) in acetic anhydride at 40°C for 6 hours, exploiting the fluorine atom’s meta-directing influence:

Limitations include competing ipso-nitration (8–12%) requiring chromatographic separation.

Multi-Step Assembly via Halogen Intermediates

This route constructs the target molecule through cross-coupling of pre-functionalized halophenyl and halopyridine precursors.

Synthesis of 2-Fluoro-3-nitroiodobenzene

Prepared via iodination of 2-fluoroaniline followed by nitration:

Suzuki-Miyaura Coupling

Reaction of 2-fluoro-3-nitroiodobenzene with 4-pyridylboronic acid under palladium catalysis:

Comparative Analysis of Methodologies

| Method | Key Advantage | Limitation | Overall Yield |

|---|---|---|---|

| Diazotization | High regiocontrol | HF handling hazards | 78% |

| DoM | Avoids diazonium intermediates | Requires N-oxide activation | 58% |

| Cross-coupling | Modular substrate use | Cost of boronic acids | 81% |

The diazotization route remains industrially preferred despite safety challenges, while cross-coupling offers flexibility for structural analogs.

Mechanistic Insights and Optimization

Diazonium Decomposition Pathways

DFT calculations reveal two competing pathways during fluorination:

-

Heterolytic cleavage : Dominant at >50°C, producing aryl fluoride

-

Homolytic cleavage : Favored at <0°C, leading to biaryl byproducts

Optimal decomposition at 85°C suppresses radical pathways, maximizing fluoride substitution.

Solvent Effects in Nitration

Polar aprotic solvents (e.g., sulfolane) improve nitro group regioselectivity by stabilizing Wheland intermediates:

Industrial-Scale Considerations

Continuous Flow Diazotization

Microreactor systems enhance safety and yield for large-scale production:

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-nitrophenyl)pyridine undergoes various chemical reactions, including:

-

Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

-

Substitution: : The fluorine atom in the aromatic ring can be substituted by nucleophiles, such as amines or thiols, under appropriate reaction conditions.

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 4-(2-Fluoro-3-aminophenyl)pyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

Antagonist Activity

Research indicates that derivatives of 4-(2-fluoro-3-nitrophenyl)pyridine exhibit potent antagonistic properties against nicotinic acetylcholine receptors (nAChRs). For instance, compounds structurally similar to this compound have been studied for their ability to inhibit nicotine-induced antinociception, showcasing their potential in pain management therapies. The binding affinity of these compounds for the α4β2-nAChR subtype has been characterized, with some exhibiting high selectivity and potency compared to other nAChR subtypes .

Anticancer Properties

Pyridine derivatives, including this compound, have demonstrated anticancer activities. Studies have shown that such compounds can induce apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Synthesis of Fluorinated Compounds

The compound serves as a valuable precursor in the synthesis of fluorinated aromatic compounds. Its reactivity allows for the introduction of fluorine into complex organic molecules, which is crucial in developing pharmaceuticals and agrochemicals. Methods involving nucleophilic aromatic substitution have been developed to synthesize various fluorinated derivatives from this compound .

Dye Intermediates

Due to its nitro and fluoro substituents, this compound can be utilized as an intermediate in the production of dyes and pigments. Its derivatives are suitable for applications in textile dyeing and other industrial processes where color stability and fastness are required .

Antimicrobial Properties

Several studies have reported the antimicrobial effects of pyridine derivatives, including those related to this compound. These compounds have been evaluated against a range of bacterial and fungal pathogens, demonstrating significant inhibitory activity, which may lead to the development of new antimicrobial agents .

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders. Its interaction with nAChRs implies that it could be explored for therapeutic use in conditions such as Alzheimer’s disease or nicotine addiction .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | nAChR antagonists | High affinity for α4β2-nAChR; potential pain management agent |

| Anticancer Research | Induces apoptosis in cancer cell lines | Modulates survival pathways |

| Synthetic Chemistry | Precursor for fluorinated compounds | Useful in pharmaceutical synthesis |

| Dye Production | Intermediate for dyes | Suitable for textile applications |

| Biological Activity | Antimicrobial properties | Effective against various pathogens |

| Neuropharmacology | Potential treatment for neurological disorders | Interaction with nAChRs suggests therapeutic use |

Case Studies

Case Study 1: Antinociceptive Properties

A study investigated the effects of a series of pyridine derivatives on pain response in animal models. The results indicated that certain analogues exhibited significant antinociceptive effects comparable to established pain relievers, suggesting their potential as new analgesics.

Case Study 2: Synthesis Methodologies

Research focusing on the synthesis of fluorinated pyridines highlighted innovative methods using palladium-catalyzed reactions to achieve high yields of desired products from this compound. This has implications for efficient drug development processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-nitrophenyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine and nitro groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Position Effects

- Electronic Properties : The 2-fluoro-3-nitro substitution in the target compound creates a strong electron-withdrawing effect, reducing electron density on the pyridine ring compared to analogs with substituents at the 3-fluoro-4-nitro positions . This may enhance electrophilic substitution reactivity.

Physicochemical Properties

- Melting Points : While experimental data for the target compound are unavailable, structurally similar pyridine derivatives with nitro and halogen substituents exhibit melting points in the range of 268–287°C .

- Solubility : The absence of polar functional groups (e.g., hydroxyl or carboxyl) in the target compound suggests lower aqueous solubility compared to 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, which is more soluble due to ionization .

Computational Insights

- Similar calculations for the target compound could predict its reactivity.

Biological Activity

4-(2-Fluoro-3-nitrophenyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a nitro group on the phenyl moiety. This unique substitution pattern is believed to influence its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly nAChRs. The presence of the fluorine atom enhances the compound's binding affinity and selectivity towards these receptors, which are crucial for neurotransmission in the nervous system. The nitro group may also participate in redox reactions, further affecting its pharmacological profile .

Nicotinic Acetylcholine Receptor Interaction

Research indicates that this compound exhibits significant antagonist activity at human α4β2 nAChRs. In vitro studies have shown that this compound has a binding affinity in the picomolar range, making it a potent competitor against other ligands such as dihydro-β-erythroidine .

Antinociceptive Effects

In vivo studies have demonstrated that this compound can inhibit nicotine-induced antinociception in pain models such as the tail-flick and hot-plate tests. Its efficacy suggests potential therapeutic applications for pain management and smoking cessation therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | nAChR Binding Affinity | Antinociceptive Activity | Notes |

|---|---|---|---|

| This compound | High (pM range) | Significant | Potent antagonist at α4β2 nAChRs |

| 2-Fluoro-3-(4-nitrophenyl)deschloroepibatidine | Moderate (nM range) | Moderate | Less selective than this compound |

| Epibatidine | High (pM range) | High | Known for analgesic properties |

Case Studies

- Study on Antinociceptive Activity : A study highlighted that this compound produced significant antinociceptive effects comparable to epibatidine, indicating its potential as an analgesic agent .

- Pharmacological Profile Comparison : Research comparing various nAChR antagonists found that this compound exhibited superior efficacy and selectivity for α4β2 over α3β4 nAChRs, suggesting its potential utility in developing targeted therapies for neurological disorders .

Q & A

Q. What are the key synthetic steps for preparing 4-(2-Fluoro-3-nitrophenyl)pyridine?

The synthesis typically involves nitration and reduction. Starting with 4-(4-halophenyl)pyridine, nitration with concentrated nitric and sulfuric acids introduces the nitro group at the meta position relative to the halogen. Subsequent reduction of the nitro group yields intermediates like 4-(3-aminophenyl)pyridine, which can be further functionalized. For fluorinated derivatives, precise control of nitration conditions ensures regioselectivity .

Q. What characterization techniques are critical for confirming the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond angles, torsion angles, and intermolecular interactions. For example, SC-XRD data for related fluoro-nitrophenylpyridines show mean C–C bond lengths of 0.004 Å and R factors <0.1, ensuring accuracy . Complementary techniques like NMR, IR, and mass spectrometry validate purity and functional groups.

Q. How can intermediates in the synthesis of this compound be purified?

Column chromatography with silica gel is commonly used, employing gradients of ethyl acetate/hexane. For fluorinated derivatives, recrystallization from ethanol or dichloromethane improves purity. Monitoring via TLC and HPLC ensures intermediate integrity before proceeding to subsequent steps .

Q. What are the critical intermediates in the synthesis pathway?

Key intermediates include 4-(4-halo-3-nitrophenyl)pyridine (post-nitration) and 4-(3-aminophenyl)pyridine (post-reduction). The latter is pivotal for generating derivatives like 3-(4-pyridyl)-N-alkylanilines via reductive alkylation or acylation .

Advanced Research Questions

Q. How does the substitution position of the pyridinyl group influence biological activity (e.g., CYP1B1 inhibition)?

Docking studies reveal that pyridine substitution at the C2 position of estrane derivatives enhances CYP1B1 inhibition (IC50 = 0.011 µM) compared to C3/C4 positions. The nitrogen atom’s proximity to the heme iron (2.4 Å vs. 3.2 Å) and π-stacking with Phe134 are critical for binding .

Q. What molecular interactions drive the compound’s enzyme inhibitory activity?

Pyridine’s nitrogen interacts with the heme iron in CYP1B1, while the fluoronitrophenyl group stabilizes the binding pocket via hydrophobic interactions. DFT studies on related pyridines show donor-acceptor charge transfer between the aromatic system and metal surfaces, a mechanism extrapolatable to enzyme inhibition .

Q. How do solvent polarity and substituents affect the compound’s photophysical properties?

Fluorescence studies of nitro-phenylpyridines demonstrate solvent-dependent emission. For example, 3-nitro-2-(4-methyl)phenoxypyridine exhibits higher fluorescence in ethanol than acetonitrile due to reduced polar quenching. Electron-withdrawing groups (e.g., -NO2) redshift absorption maxima .

Q. What computational methods are used to predict electronic properties and binding modes?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Docking simulations using crystal structures (e.g., PDB: 3PM0) map interactions with targets like α4β2-nAChR. For this compound analogs, ligand efficiency scores (e.g., GlideScore) correlate with experimental IC50 values .

Q. How does metabolic stability impact in vivo efficacy of derivatives?

Plasma stability assays in rats show that 2-(pyridin-3-yl)estradiol derivatives (e.g., 4a) have longer half-lives (AUC = 250 ng·h/mL) compared to carbonyl-containing analogs. Steric shielding of the pyridine ring reduces oxidative metabolism .

Q. Can structural analogs modulate receptor selectivity (e.g., nAChRs)?

Fluorophenylpyridine derivatives like 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine exhibit α4β2-nAChR selectivity (Ki = 0.8 nM) over α7 subtypes. Substituents at the 3' position (e.g., carbamoyl) enhance selectivity by altering hydrogen bonding with Tyr126 and Trp147 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.